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Compound of Interest

Compound Name: Methyl 2-amino-5-fluoronicotinate

CAS No.: 1211535-54-4

Cat. No.: B597029 Get Quote

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic

compounds represent a cornerstone of innovation. The strategic incorporation of fluorine into a

molecular scaffold can profoundly modulate its physicochemical and biological properties,

including metabolic stability, lipophilicity, and binding affinity. Methyl 2-amino-5-
fluoronicotinate is one such pivotal building block. As a derivative of nicotinic acid, its unique

arrangement of an amino group, a fluorine atom, and a methyl ester on a pyridine ring makes it

a highly valuable intermediate for the synthesis of complex bioactive molecules, particularly in

the development of novel therapeutic agents.[1]

This guide provides a comprehensive, multi-technique framework for the unambiguous

structure elucidation of Methyl 2-amino-5-fluoronicotinate. As Senior Application Scientists,

we recognize that absolute certainty in molecular structure is the non-negotiable foundation

upon which all further research and development rests. Therefore, this document moves

beyond a simple listing of techniques, instead detailing the causality behind our analytical

choices and demonstrating how a confluence of orthogonal data streams creates a self-

validating system for structural confirmation. We will proceed through a logical workflow,

beginning with foundational mass and functional group analysis, advancing to the intricate

connectivity mapping provided by nuclear magnetic resonance, and culminating in the definitive

spatial arrangement determined by X-ray crystallography.

The proposed structure for Methyl 2-amino-5-fluoronicotinate is presented below:
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Chemical Structure of Methyl 2-amino-5-fluoronicotinate with atom numbering.Figure 1.
Proposed structure and atom numbering of Methyl 2-amino-5-fluoronicotinate.

Chapter 1: Foundational Analysis: Molecular
Formula and Unsaturation
The first step in any structure elucidation is to determine the elemental composition. This is

most reliably achieved using High-Resolution Mass Spectrometry (HRMS), which provides the

exact mass of the molecule with sufficient accuracy to define a unique molecular formula.

High-Resolution Mass Spectrometry (HRMS)
Causality of Choice: We select HRMS over standard-resolution MS because for a novel or

synthesized compound, we cannot assume its identity. HRMS provides an exact mass

measurement (typically to within 5 ppm), which allows for the calculation of a single,

unambiguous elemental composition. This is a critical first step that constrains all subsequent

spectral interpretation.

For Methyl 2-amino-5-fluoronicotinate, the molecular formula is C₇H₇FN₂O₂. The expected

exact mass for the protonated molecule [M+H]⁺ can be calculated. Based on data from a

closely related bromo-analog (C₇H₇BrN₂O₂), which has a calculated [M+H]⁺ of 230.9764, we

can confidently predict the target for our fluoro-compound.[2]

Expected [M+H]⁺: 171.0564 Da

An experimental HRMS result matching this value confirms the molecular formula.

Degree of Unsaturation
With a confirmed molecular formula of C₇H₇FN₂O₂, the degree of unsaturation (DoU) can be

calculated:

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 7 + 1 - (7/2) - (1/2) + (2/2) = 5

A DoU of 5 is highly indicative of an aromatic system (which accounts for 4 degrees: three

double bonds and one ring) and an additional double bond, consistent with the carbonyl group

(C=O) of the methyl ester. This initial calculation aligns perfectly with our proposed structure.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.benchchem.com/product/b597029?utm_src=pdf-body
https://www.benchchem.com/product/b597029?utm_src=pdf-body
https://www.echemi.com/products/pd1805143644-methyl-2-amino-5-bromonicotinate.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b597029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chapter 2: Functional Group Identification via
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups

present in a molecule by measuring the absorption of infrared radiation, which excites

molecular vibrations.[3]

Causality of Choice: IR spectroscopy provides direct, tangible evidence of key functional

groups. Before delving into complex NMR analysis, confirming the presence of the amine (N-

H), carbonyl (C=O), and aromatic (C=C, C=N) functionalities provides a crucial checklist to

guide the interpretation of more detailed spectroscopic data.

Predicted IR Absorption Bands
The predicted IR spectrum is based on characteristic group frequencies and data from

analogous structures, such as Methyl 2-amino-5-bromonicotinate and 2-amino-5-

methylpyridine.[2][4]

Functional Group Vibration Type
Expected
Wavenumber
(cm⁻¹)

Intensity

Amino (R-NH₂)
N-H Symmetric &

Asymmetric Stretch
3450 - 3300 Medium (two bands)

Aromatic C-H C-H Stretch 3100 - 3000 Medium to Weak

Aliphatic C-H (Methyl) C-H Stretch 2980 - 2850 Medium

Ester Carbonyl (C=O) C=O Stretch ~1710 - 1690 Strong

Aromatic Ring
C=C and C=N

Stretches
1620 - 1550 Medium to Strong

Amino (R-NH₂) N-H Bend (Scissoring) 1650 - 1580 Medium

Ester C-O C-O Stretch 1300 - 1150 Strong

Aryl Fluoride (C-F) C-F Stretch 1270 - 1200 Strong
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Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR Spectroscopy

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent

such as isopropanol and allowing it to dry completely.

Record a background spectrum of the empty ATR setup. This is crucial to subtract any

atmospheric (CO₂, H₂O) or ambient signals.

Place a small amount (1-2 mg) of the solid Methyl 2-amino-5-fluoronicotinate sample

directly onto the ATR crystal.

Apply pressure using the built-in clamp to ensure firm and even contact between the sample

and the crystal.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-

to-noise ratio.

The resulting spectrum should be automatically ratioed against the background spectrum

and displayed in terms of transmittance or absorbance.

Chapter 3: The Cornerstone of Elucidation - Nuclear
Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic

molecule in solution.[5] By analyzing the chemical environment, connectivity, and spatial

relationships of ¹H, ¹³C, and ¹⁹F nuclei, we can assemble the complete molecular puzzle.

Proton (¹H) NMR Spectroscopy
¹H NMR provides information on the number of distinct proton environments, their electronic

surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative

numbers (integration).

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
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δ ~8.1 ppm (1H, dd, J ≈ 2.5 Hz, 8.5 Hz): This signal corresponds to H-6. It is shifted

downfield due to the anisotropic effect of the pyridine nitrogen. It will appear as a doublet of

doublets, split by the adjacent H-4 (a four-bond coupling, small J) and the meta-coupled

fluorine atom (a four-bond H-F coupling, J ≈ 8.5 Hz).

δ ~7.8 ppm (1H, dd, J ≈ 2.5 Hz, 4.5 Hz): This signal is assigned to H-4. It is also downfield

and will appear as a doublet of doublets, split by the adjacent H-6 (small J) and the ortho-

coupled fluorine atom (a three-bond H-F coupling, J ≈ 4.5 Hz).

δ ~4.8 ppm (2H, broad s): This broad singlet is characteristic of the amino (-NH₂) protons.

The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential

hydrogen exchange.

δ ~3.9 ppm (3H, s): This sharp singlet is unequivocally assigned to the methyl ester (-OCH₃)

protons, which have no neighboring protons to couple with.

Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR reveals the carbon skeleton of the molecule. For this compound, we expect 7 distinct

carbon signals. A key feature will be the observation of C-F coupling, which is invaluable for

confirming fluorine's position.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Carbon Atom Estimated δ (ppm)
Expected Multiplicity (due
to C-F coupling)

C-7 (C=O) ~166 s

C-2 ~158 d, ²JCF ≈ 15 Hz

C-5 ~150 d, ¹JCF ≈ 240 Hz

C-6 ~145 d, ³JCF ≈ 10 Hz

C-4 ~125 d, ²JCF ≈ 20 Hz

C-3 ~108 s (or small d)

C-8 (-OCH₃) ~52 s
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Causality of Interpretation: The carbon directly attached to the fluorine (C-5) will exhibit a very

large one-bond coupling constant (¹JCF), which is a definitive marker. The adjacent carbons

(C-4 and C-6) will show smaller two- and three-bond couplings, respectively, further cementing

the fluorine's location.[6]

Fluorine-19 (¹⁹F) NMR Spectroscopy
For a fluorinated compound, ¹⁹F NMR is an essential and highly informative experiment. The

¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a sensitive nucleus to

observe.[7] It also has a very wide chemical shift range, making it exceptionally sensitive to the

local electronic environment.[8][9]

Causality of Choice: This experiment directly observes the fluorine atom. Its chemical shift

confirms its electronic environment (e.g., attached to an aromatic ring), and its coupling to

nearby protons provides definitive proof of its position relative to the hydrogen atoms on the

ring.

Predicted ¹⁹F NMR Spectrum (in CDCl₃, 376 MHz):

We expect a single resonance, as there is only one fluorine environment in the molecule.

The signal will appear as a doublet of doublets (dd).

This multiplicity arises from coupling to the two neighboring aromatic protons:

Three-bond coupling to the ortho proton H-4 (³JHF ≈ 4.5 Hz).

Four-bond coupling to the meta proton H-6 (⁴JHF ≈ 8.5 Hz).

Data Integration: 2D Correlation NMR & Experimental
Protocols
While 1D NMR provides the core data, 2D NMR experiments are required to connect the

pieces unambiguously.

COSY (Correlation Spectroscopy): Would show a correlation between H-4 and H-6,

confirming their proximity on the pyridine ring.
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HSQC (Heteronuclear Single Quantum Coherence): Would link each proton directly to the

carbon it is attached to (H-4 to C-4, H-6 to C-6, and H-8 to C-8).

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for mapping the full

skeleton. Key expected correlations include:

H-8 (-OCH₃) to C-7 (C=O) and C-3.

H-4 to C-2, C-3, C-5, and C-6.

H-6 to C-2, C-4, and C-5.
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Experimental Protocol: Acquiring NMR Spectra
Sample Preparation: Dissolve ~5-10 mg of Methyl 2-amino-5-fluoronicotinate in ~0.6 mL

of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the

sample is fully dissolved.
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Instrument Setup: Place the tube in the NMR spectrometer. The instrument should be locked

onto the deuterium signal of the solvent and the magnetic field shimmed to homogeneity.

¹H Spectrum: Acquire a standard one-pulse ¹H spectrum. Optimize receiver gain and ensure

a sufficient number of scans (e.g., 8 or 16) for good signal-to-noise.

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance

of ¹³C, more scans (e.g., 128 to 1024) and a longer acquisition time will be necessary.

¹⁹F Spectrum: Tune the probe to the ¹⁹F frequency. Acquire a standard one-pulse ¹⁹F

spectrum. This is often a quick experiment due to the high sensitivity of the nucleus.

2D Spectra: Run standard, gradient-selected COSY, HSQC, and HMBC pulse programs.

These are typically overnight experiments, with parameters optimized for expected coupling

constants.

Chapter 4: Definitive Confirmation: Single-Crystal X-
ray Crystallography
While NMR provides the definitive structure in solution, single-crystal X-ray crystallography

provides an unambiguous, three-dimensional map of the molecule in the solid state.[10] It is

considered the "gold standard" for structure proof.

Causality of Choice: X-ray crystallography provides absolute stereochemistry and precise,

quantitative data on bond lengths, bond angles, and intermolecular interactions. This technique

validates the connectivity derived from NMR and reveals higher-order structural features like

crystal packing and hydrogen-bonding networks, which can be critical for understanding the

material's bulk properties.

Expected Structural Features
Based on crystal structures of similar compounds like Methyl 2-amino-5-chlorobenzoate and 2-

Amino-5-methylpyridinium benzoate, we can anticipate key features:[11][12]

Planarity: The pyridine ring system is expected to be largely planar.
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Intramolecular Hydrogen Bonding: A potential intramolecular N-H···O hydrogen bond may

exist between one of the amino protons and the carbonyl oxygen, forming a stable six-

membered ring.[11][13]

Intermolecular Hydrogen Bonding: In the crystal lattice, molecules are likely to be linked into

chains or sheets via intermolecular N-H···N or N-H···O hydrogen bonds, where the amino

group of one molecule interacts with the pyridine nitrogen or carbonyl oxygen of a

neighboring molecule.

Experimental Workflow: X-ray Crystallography
Crystal Growth: High-quality single crystals must be grown. This is often the most

challenging step and is typically achieved by slow evaporation of a solvent, vapor diffusion,

or slow cooling of a saturated solution.

Crystal Mounting: A suitable crystal (typically <0.5 mm in any dimension) is selected under a

microscope and mounted on a goniometer head.

Data Collection: The mounted crystal is placed in the X-ray diffractometer and cooled under

a stream of liquid nitrogen (~100 K) to minimize thermal vibrations. It is then rotated in a

beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The structure is then "solved" using computational

methods to determine the initial positions of the atoms. This initial model is then "refined" to

best fit the experimental data, resulting in the final, precise 3D structure.

Chapter 5: Synthesis and Data Integration: A Self-
Validating Conclusion
The ultimate confidence in a structure is achieved when data from multiple, orthogonal

techniques all point to the same conclusion. Each method probes a different aspect of the

molecule's properties, and their collective agreement forms a robust, self-validating proof.
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A plausible synthesis for this molecule could involve fluorination of a suitable pyridine

precursor, a process that has been explored for related compounds.[14] The characterization of

the final product using the workflow described herein provides the necessary validation that the

intended chemical transformation has occurred and that the product is of the required purity

and identity for its use in research and development.

By systematically applying HRMS, IR, a full suite of NMR techniques, and single-crystal X-ray

crystallography, we move from a molecular formula to a complete and irrefutable three-

dimensional structure. This rigorous, multi-faceted approach ensures the highest level of

scientific integrity and provides the trustworthy foundation required for any subsequent

application of Methyl 2-amino-5-fluoronicotinate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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